(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane
Description
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane (CAS: 690632-73-6) is a halogenated aryl methyl sulfide characterized by a methylsulfane (-SCH3) group attached to a 2,3-dichloro-6-fluorophenyl ring.
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULFRFXSOGLLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane typically involves the reaction of 2,3-dichloro-6-fluoroaniline with methylsulfenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and enzyme kinetics.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s reactivity is dictated by its halogen substituents and sulfide group. Below is a comparison with key analogs:
Key Observations :
- Electron-withdrawing groups (Cl, F) : Enhance electrophilic character, making the parent compound more reactive in nucleophilic aromatic substitution compared to methoxy/methyl analogs .
Biological Activity
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dichloro and fluorinated phenyl ring attached to a methyl sulfide group. These substituents significantly influence its chemical reactivity and biological activity. The presence of halogens such as chlorine and fluorine often enhances the lipophilicity and binding affinity of compounds to biological targets.
The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. These interactions can lead to inhibition or modulation of various biochemical pathways, making it a candidate for therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could act on cellular receptors, altering signal transduction processes.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives with dichlorophenyl groups have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Streptococcus pneumoniae |
| 3,4-Dichlorobenzene derivative | 8 | Streptococcus pneumoniae |
| Control Compound | 256 | Streptococcus pneumoniae |
Enzyme Inhibition Studies
Studies have shown that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. The inhibition of DHODH can lead to antiproliferative effects in cancer cells.
Table 2: Enzyme Inhibition Data
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | DHODH |
| Brequinar | 5 | DHODH |
| Teriflunomide | 10 | DHODH |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. Preliminary results indicated a promising reduction in bacterial growth compared to controls, suggesting potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines by targeting metabolic pathways involving DHODH. This inhibition was confirmed through cell viability assays, showing a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
